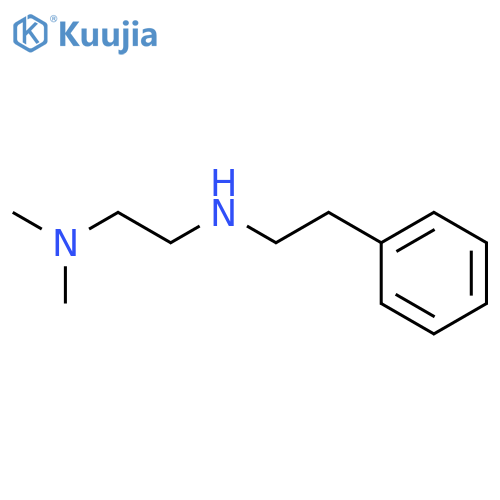Cas no 15095-70-2 (2-(dimethylamino)ethyl(2-phenylethyl)amine)

15095-70-2 structure
商品名:2-(dimethylamino)ethyl(2-phenylethyl)amine
CAS番号:15095-70-2
MF:C12H20N2
メガワット:192.300602912903
CID:4603044
2-(dimethylamino)ethyl(2-phenylethyl)amine 化学的及び物理的性質
名前と識別子
-
- [2-(dimethylamino)ethyl](2-phenylethyl)amine
- 2-(dimethylamino)ethyl(2-phenylethyl)amine
-
- インチ: 1S/C12H20N2/c1-14(2)11-10-13-9-8-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3
- InChIKey: WEJBWYZFAIDFQM-UHFFFAOYSA-N
- ほほえんだ: C(N(C)C)CNCCC1=CC=CC=C1
2-(dimethylamino)ethyl(2-phenylethyl)amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B402398-250mg |
[2-(dimethylamino)ethyl](2-phenylethyl)amine |
15095-70-2 | 250mg |
$ 320.00 | 2022-06-07 | ||
| Enamine | EN300-41036-0.5g |
[2-(dimethylamino)ethyl](2-phenylethyl)amine |
15095-70-2 | 95% | 0.5g |
$271.0 | 2023-07-03 | |
| TRC | B402398-50mg |
[2-(dimethylamino)ethyl](2-phenylethyl)amine |
15095-70-2 | 50mg |
$ 95.00 | 2022-06-07 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | CB000201112-5g |
[2-(dimethylamino)ethyl](2-phenylethyl)amine |
15095-70-2 | 95+% | 5g |
¥10127.00 | 2023-09-15 | |
| AN HUI ZE SHENG Technology Co., Ltd. | CB000201112-1g |
[2-(dimethylamino)ethyl](2-phenylethyl)amine |
15095-70-2 | 95+% | 1g |
¥4165.00 | 2023-09-15 | |
| 1PlusChem | 1P019UQI-1g |
[2-(dimethylamino)ethyl](2-phenylethyl)amine |
15095-70-2 | 95% | 1g |
$515.00 | 2025-03-04 | |
| 1PlusChem | 1P019UQI-2.5g |
[2-(dimethylamino)ethyl](2-phenylethyl)amine |
15095-70-2 | 95% | 2.5g |
$953.00 | 2025-03-04 | |
| A2B Chem LLC | AV38554-2.5g |
[2-(dimethylamino)ethyl](2-phenylethyl)amine |
15095-70-2 | 95% | 2.5g |
$800.00 | 2024-04-20 | |
| 1PlusChem | 1P019UQI-100mg |
[2-(dimethylamino)ethyl](2-phenylethyl)amine |
15095-70-2 | 95% | 100mg |
$172.00 | 2025-03-04 | |
| TRC | B402398-25mg |
[2-(dimethylamino)ethyl](2-phenylethyl)amine |
15095-70-2 | 25mg |
$ 50.00 | 2022-06-07 |
2-(dimethylamino)ethyl(2-phenylethyl)amine 関連文献
-
M. Cargnello,C. Chen,M. D'Arienzo,R. J. Gorte RSC Adv., 2015,5, 41920-41922
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
15095-70-2 (2-(dimethylamino)ethyl(2-phenylethyl)amine) 関連製品
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)
- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)
- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)
- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
